Nicotine Bi-L-(+)-tartrate Dihydrate

概要

説明

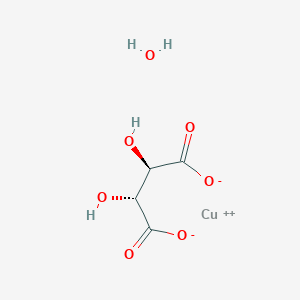

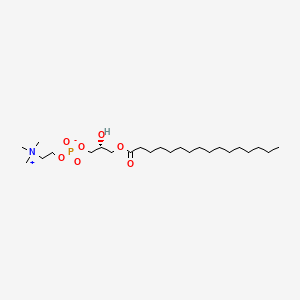

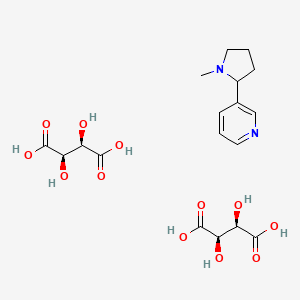

Nicotine Bi-L-(+)-tartrate Dihydrate is a chemical compound with the CAS number 2624-48-8 . It has a molecular formula of C10H14N2・2C4H6O6・2H2O and a molecular weight of 462.41 .

Molecular Structure Analysis

The IUPAC name for this compound is (2R,3R)-2,3-dihydroxybutanedioic acid;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine . The InChI key is RFEJUZJILGIRHQ-OMDKHLBYSA-N .Physical and Chemical Properties Analysis

This compound is soluble in water, alcohol, and ether . It has a refractive index of approximately 1.54 and a specific rotation of +25.0° when dissolved in water . The melting point is 89°C .科学的研究の応用

Stereochemical Specificity in Nicotine Receptors

- Nicotine Bi-L-(+)-tartrate dihydrate has been studied for its stereochemical properties. For example, (+)-nicotine, derived from (+/-)-nicotine using d-tartaric acid, demonstrates less potency than (-)-nicotine di-l-tartrate in various biological systems. This indicates a substantial stereospecificity for nicotine receptors, with notable differences in effects on lethality in mice, blood pressure in rats, and isolated guinea-pig ileum (Aceto et al., 1979).

Impact on Respiratory System

- Research on the impact of nicotine hydrogen (+)tartrate (L-isomer) on the respiratory system shows that specific doses do not cause secretory cell hyperplasia in the conducting airways of rats. This suggests that nicotine alone, at levels similar to those in smokers and users of nicotine gum, does not induce changes typically associated with bronchitis (Rogers, Williams, & Jeffery, 1986).

Neuromuscular Effects

- In studies of immature rat spinal cord, nicotine tartrate demonstrated the ability to depolarize motoneurones. This was accompanied by desensitization after exposure, indicating the presence of nicotinic receptors either on the motoneurone membrane or on adjacent nerve terminals (Blake, Evans, & Smith, 1987).

Metabolic and Insulin-Related Effects

- Nicotine tartrate dihydrate has been used to investigate metabolic effects, particularly in relation to obesity and diabetes. Oral administration in obese rats was found to reduce insulin resistance and lower production of TNF-alpha in visceral fat tissues, suggesting a role in modulating metabolic parameters (Liu, Kurose, & Matsukura, 2001).

Preparation and Characterization for Potential Use

- Nicotine tartrate has been explored for potential use in new tobacco products, showing good water solubility and a sustained release profile in gum-based chewing tobacco. This research has implications for the development of future nicotine-containing products (Ji et al., 2018).

Safety and Hazards

作用機序

Target of Action

Nicotine ditartrate, also known as (-)-nicotine ditartrate or Nicotine Bi-L-(+)-tartrate Dihydrate, is a potent agonist of the nicotinic acetylcholine receptor (nAChR) . This receptor is found in various locations in the body, including autonomic ganglia, the adrenal medulla, neuromuscular junctions, and the brain . The nAChR plays a crucial role in transmitting signals in the nervous system.

Mode of Action

Nicotine ditartrate interacts with its target, the nAChR, by binding to it in a stereo-selective manner . This binding dramatically stimulates neurons and ultimately blocks synaptic transmission . The compound exerts two effects: a stimulant effect exerted at the locus ceruleus and a reward effect in the limbic system .

Biochemical Pathways

The interaction of nicotine ditartrate with nAChR affects various biochemical pathways. For instance, the intravenous administration of nicotine causes the release of several neurotransmitters, including acetylcholine, norepinephrine, dopamine, serotonin, vasopressin, beta-endorphin, and ACTH . These neurotransmitters are involved in various physiological processes, including mood regulation, reward, and addiction.

Pharmacokinetics

The pharmacokinetics of nicotine ditartrate involves its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that nicotine ditartrate has high bioavailability . At equivalent doses, nicotine ditartrate lozenges were shown to deliver larger amounts of bioavailable nicotine compared to the nicotine polacrilex gum . This high bioavailability means that a significant amount of the drug reaches systemic circulation, thereby increasing its potential for therapeutic effect.

Result of Action

The molecular and cellular effects of nicotine ditartrate’s action are primarily due to its interaction with nAChR. By stimulating neurons and blocking synaptic transmission, nicotine ditartrate can have various effects, including relief of nicotine withdrawal symptoms and aid to smoking cessation . It’s important to note that nicotine is a highly addictive substance .

生化学分析

Biochemical Properties

Nicotine ditartrate interacts with nicotinic acetylcholine receptors (nAChR), where it acts as a potent agonist . It stimulates autonomic ganglia and skeletal muscle neuromuscular junctions .

Cellular Effects

Nicotine ditartrate has significant effects on various types of cells and cellular processes. It dramatically stimulates neurons and ultimately blocks synaptic transmission . It influences cell function by acting on nicotinic cholinergic receptors .

Molecular Mechanism

Nicotine ditartrate exerts its effects at the molecular level primarily through its interactions with nicotinic cholinergic receptors . It acts as a potent agonist, dramatically stimulating neurons and ultimately blocking synaptic transmission .

Temporal Effects in Laboratory Settings

The effects of nicotine ditartrate can change over time in laboratory settings. For instance, nicotine ditartrate lozenges have demonstrated high nicotine bioavailability, excellent safety profile, and proven short-term efficacy .

Dosage Effects in Animal Models

The effects of nicotine ditartrate can vary with different dosages in animal models. For instance, in a study modeling light tobacco use, mice were treated with 0.5 mg/kg (-)-nicotine ditartrate once daily for 3 days .

Metabolic Pathways

Nicotine ditartrate is involved in several metabolic pathways. It is the prototypical agonist at nicotinic cholinergic receptors, where it dramatically stimulates neurons and ultimately blocks synaptic transmission .

Transport and Distribution

Given its role as a potent agonist at nicotinic cholinergic receptors, it is likely that it is transported to these receptors where it exerts its effects .

Subcellular Localization

Given its role as a potent agonist at nicotinic cholinergic receptors, it is likely that it is localized to these receptors where it exerts its effects .

特性

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;3-(1-methylpyrrolidin-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t;2*1-,2-/m.11/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEJUZJILGIRHQ-WBPXWQEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCC1C2=CN=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 . 2C4H6O6, C18H26N2O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | NICOTINE TARTRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0521 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [ICSC] White powder; [Sigma-Aldrich MSDS], WHITE FLAKES. | |

| Record name | Nicotine tartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15951 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NICOTINE TARTRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0521 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in ether /Dihydrate/, All salts are soluble in water, alcohol, and ether /Nicotine salts/, Solubility in water: very good | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 888 | |

| Record name | NICOTINE TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 888 | |

| Record name | NICOTINE TARTRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0521 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White plates | |

CAS No. |

65-31-6, 2624-48-8 | |

| Record name | Nicotine dihydrogen ditartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nicotine Bi-L-(+)-tartrate Dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOTINE TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NICOTINE TARTRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0521 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

89 °C, 90 °C | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 888 | |

| Record name | NICOTINE TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 888 | |

| Record name | NICOTINE TARTRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0521 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

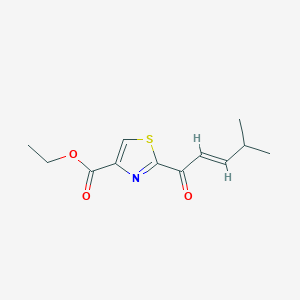

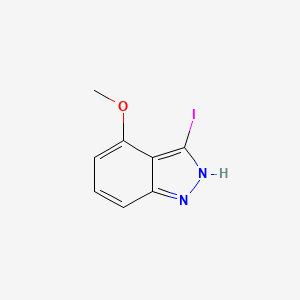

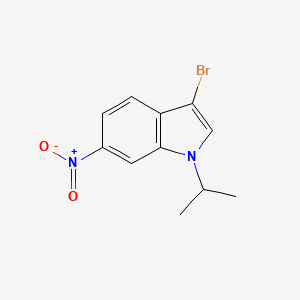

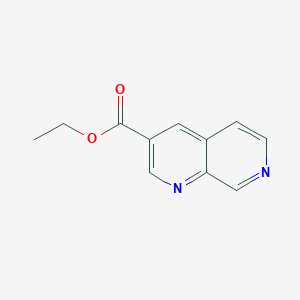

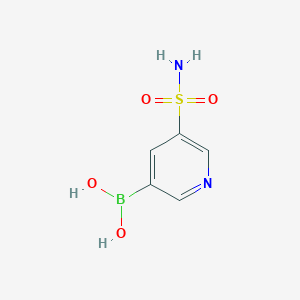

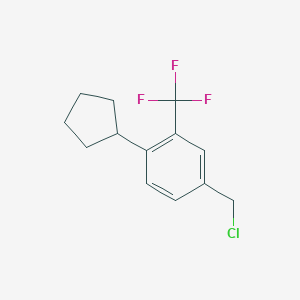

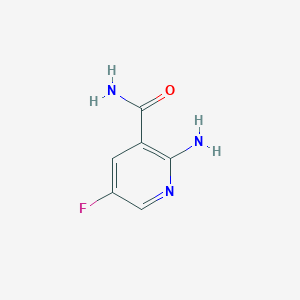

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。